![molecular formula C13H17N5O3 B3001233 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034518-29-9](/img/structure/B3001233.png)
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide" is a structurally complex molecule that appears to be related to the field of cannabinoid receptor agonists, based on the context of the provided papers. Although none of the papers directly discuss this exact compound, they provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the preparation of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides, which share a similar tetrahydro-2H-pyran-4-yl moiety, has been reported as a novel class of cannabinoid receptors agonists . The synthesis likely involves multiple steps, including the formation of the tetrahydro-2H-pyran ring and subsequent amide coupling reactions. The exact synthesis of the compound would require a detailed step-by-step procedure, which is not provided in the papers.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a new cannabimimetic designer drug with a highly substituted pyrazole skeleton was determined using these methods . The analysis involved comparing NMR spectra with possible structures and using shift prediction programs to confirm the structure. Similar methods would be applicable to determine the molecular structure of "this compound".
Chemical Reactions Analysis
Chemical reactions involving pyrazole derivatives can be quite diverse. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo electrophilic cyclization to form oxazolyl derivatives . The reactions can be influenced by different reagents and conditions, such as polyphosphoric acid or N-halosuccinimides. The compound may also undergo similar reactions, potentially leading to the formation of new rings or functional groups depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cannabinoid receptor agonists like the ones described in the papers can provide insights into the properties of the compound . For example, the reported N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides exhibit low central nervous system (CNS) penetration, which is a desirable property for reducing CNS side effects . The physicochemical properties such as solubility, stability, and lipophilicity would be important for understanding the behavior of the compound in biological systems and could be inferred from similar compounds.
Scientific Research Applications
Microwave-Assisted Synthesis
A study by Hu et al. (2011) highlights the microwave-assisted synthesis of compounds similar to the one , focusing on N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These compounds exhibit a range of activities, including bactericidal, pesticidal, herbicidal, and antimicrobial. This synthesis approach offers a faster reaction time than traditional methods (Hu et al., 2011).
Antimicrobial Activity
Aytemi̇r et al. (2003) describe the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial properties. These compounds, including variants similar to the chemical , show significant antibacterial activity against various strains, such as S. aureus and E. coli, and antifungal activity against Candida species (Aytemi̇r et al., 2003).
Antimycobacterial Activity
Research by Gezginci et al. (1998) focuses on pyridines and pyrazines substituted with 1,2,4-oxadiazole, exhibiting antimycobacterial activity against Mycobacterium tuberculosis. These compounds are synthesized to act as carboxylic acid isosteres and are tested for their efficacy compared to pyrazinamide, a known antimycobacterial agent (Gezginci et al., 1998).
Cytotoxicity Studies
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research provides insight into the potential anticancer applications of similar compounds (Hassan et al., 2014).
Synthesis and Characterization
Kumara et al. (2018) conducted a study on the synthesis and characterization of a novel pyrazole derivative, providing detailed insights into the structural and molecular aspects of similar compounds. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Kumara et al., 2018).
properties
IUPAC Name |
2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-18-10(2-5-15-18)13(19)14-8-11-16-12(17-21-11)9-3-6-20-7-4-9/h2,5,9H,3-4,6-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTKNKWFNLFJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.